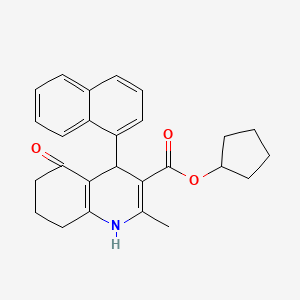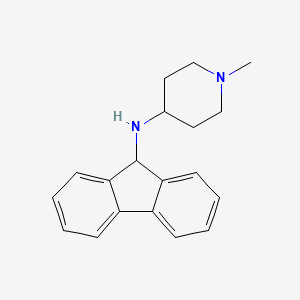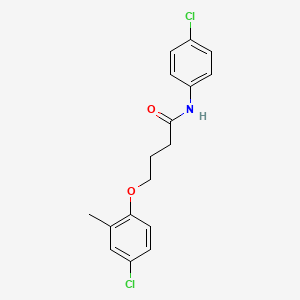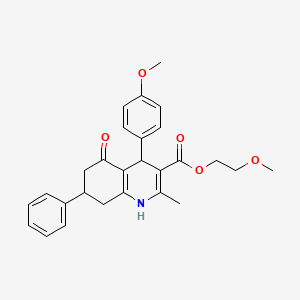
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide is a chemical compound with a complex structure that includes a benzamide group, a pyrrolidinone ring, and a hydroxyethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide typically involves the reaction of 4-aminobenzamide with 2,5-dioxopyrrolidin-1-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl groups.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group may play a role in enhancing the compound’s solubility and bioavailability, while the benzamide and pyrrolidinone moieties contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzoate
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)phenylacetamide
Uniqueness
Compared to similar compounds, 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl side chain enhances its solubility, while the benzamide and pyrrolidinone rings provide specific binding interactions with molecular targets.
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-8-7-14-13(19)9-1-3-10(4-2-9)15-11(17)5-6-12(15)18/h1-4,16H,5-8H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBIFFDUGIKJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene](/img/structure/B5114614.png)
![(5Z)-5-[[3-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5114619.png)

![1-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,4-diazepan-5-one](/img/structure/B5114640.png)
![2-Tert-butyl-5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate](/img/structure/B5114649.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B5114656.png)
![1-[2-(4-Chloro-2-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5114663.png)
![3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5114672.png)
![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B5114682.png)
![2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol](/img/structure/B5114683.png)

![5-[(3-fluorophenoxy)methyl]-N-(isoquinolin-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5114692.png)

